REACTION_CXSMILES
|
[N:1]1([C:6]2[N:11]=[C:10]3[CH2:12][CH2:13][CH:14]([C:15]([O:17]C)=[O:16])[C:9]3=[CH:8][CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1.[OH-].[Li+].Cl>C1COCC1.O>[N:1]1([C:6]2[N:11]=[C:10]3[CH2:12][CH2:13][CH:14]([C:15]([OH:17])=[O:16])[C:9]3=[CH:8][CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
N1(N=NN=C1)C1=CC=C2C(=N1)CCC2C(=O)OC
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted with EtOAc (30 mL×3)
|
Type
|
EXTRACTION
|
Details
|
The extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C1=CC=C2C(=N1)CCC2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |